N-benzyl-2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-methylacetamide
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Overview
Description
N-benzyl-2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-methylacetamide: is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzyl group, a sulfamoyl group, and a phenoxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-methylacetamide typically involves multiple steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 2,5-dimethylphenylamine with chlorosulfonic acid to form the corresponding sulfamoyl chloride.
Coupling with Phenoxy Group: The sulfamoyl chloride is then reacted with 4-hydroxyphenyl ether in the presence of a base such as triethylamine to form the phenoxy-sulfamoyl intermediate.
N-Benzylation: The final step involves the reaction of the phenoxy-sulfamoyl intermediate with benzyl chloride and N-methylacetamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the sulfamoyl group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or phenoxy positions, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium hydride, potassium tert-butoxide
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Amines: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
N-benzyl-2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-methylacetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2,4-dinitrobenzenesulfonamide: Shares the benzyl and sulfonamide groups but differs in the presence of nitro groups instead of the phenoxy group.
N-benzyl-2-methyl-4-nitroaniline: Contains a benzyl group and a nitroaniline moiety, differing in the absence of the sulfamoyl and phenoxy groups.
Uniqueness
N-benzyl-2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-methylacetamide is unique due to its combination of benzyl, sulfamoyl, and phenoxy groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-benzyl-2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-18-9-10-19(2)23(15-18)25-31(28,29)22-13-11-21(12-14-22)30-17-24(27)26(3)16-20-7-5-4-6-8-20/h4-15,25H,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKCWFWPVVPCOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N(C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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